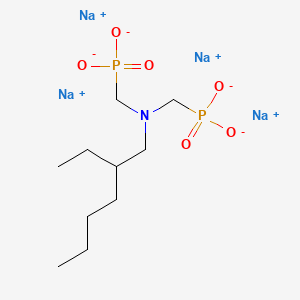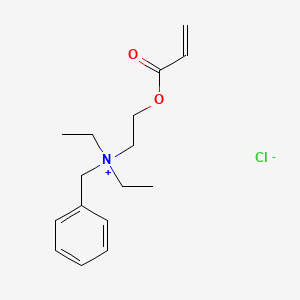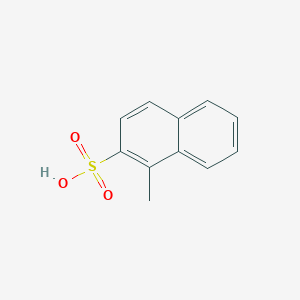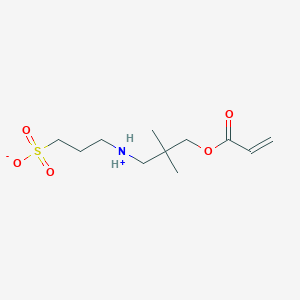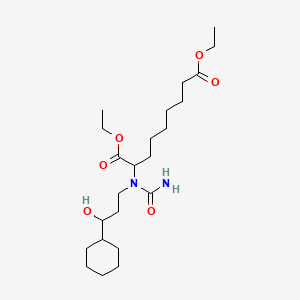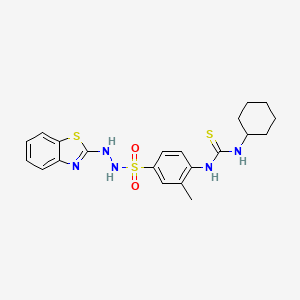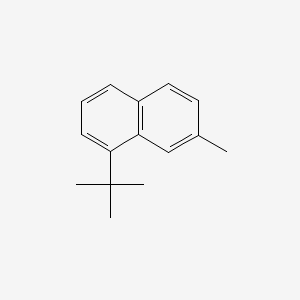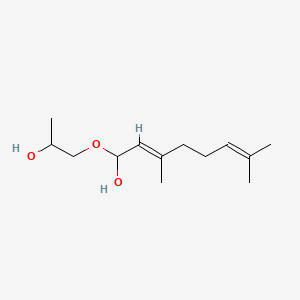
3,7-Dimethylocta-2,6-diene-1,1-diol, monoether with propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethylocta-2,6-diene-1,1-diol, monoether with propane-1,2-diol typically involves the reaction of 3,7-Dimethylocta-2,6-diene-1,1-diol with propane-1,2-diol under specific conditions. The reaction is usually carried out in the presence of an acid catalyst to facilitate the formation of the monoether linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Dimethylocta-2,6-diene-1,1-diol, monoether with propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diene system to a saturated system.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce saturated derivatives .
Wissenschaftliche Forschungsanwendungen
3,7-Dimethylocta-2,6-diene-1,1-diol, monoether with propane-1,2-diol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,7-Dimethylocta-2,6-diene-1,1-diol, monoether with propane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,7-Dimethylocta-1,5-dien-3,7-diol (Terpenediol I): Similar structure but different functional groups.
(E)-2,6-Dimethylocta-3,7-diene-2,6-diol: Another related compound with a similar diene system.
Uniqueness
3,7-Dimethylocta-2,6-diene-1,1-diol, monoether with propane-1,2-diol is unique due to its specific monoether linkage with propane-1,2-diol, which imparts distinct chemical and physical properties compared to its analogs .
Eigenschaften
CAS-Nummer |
94139-20-5 |
|---|---|
Molekularformel |
C13H24O3 |
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
(2E)-1-(2-hydroxypropoxy)-3,7-dimethylocta-2,6-dien-1-ol |
InChI |
InChI=1S/C13H24O3/c1-10(2)6-5-7-11(3)8-13(15)16-9-12(4)14/h6,8,12-15H,5,7,9H2,1-4H3/b11-8+ |
InChI-Schlüssel |
AEGVJFPZIIBWLZ-DHZHZOJOSA-N |
Isomerische SMILES |
CC(COC(/C=C(\C)/CCC=C(C)C)O)O |
Kanonische SMILES |
CC(COC(C=C(C)CCC=C(C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


